
1-(Pentafluorophenyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentafluorophenyl)prop-1-ene is an organic compound with the molecular formula C9H5F5. It is characterized by the presence of a pentafluorophenyl group attached to a propene moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 1-(Pentafluorophenyl)prop-1-ene typically involves the reaction of pentafluorobenzene with propenyl derivatives under specific conditions. One common method includes the use of a Ziegler–Natta catalyst system to facilitate the copolymerization of olefins with polar comonomers . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(Pentafluorophenyl)prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propene moiety to a single bond, forming saturated derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common due to the electron-withdrawing nature of the fluorine atoms. .
Isomerization: This compound can undergo isomerization reactions to form various structural isomers, depending on the reaction conditions.
Major products formed from these reactions include fluorinated benzo derivatives and other functionalized aromatic compounds.
Scientific Research Applications
1-(Pentafluorophenyl)prop-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism by which 1-(Pentafluorophenyl)prop-1-ene exerts its effects involves interactions with various molecular targets. The electron-withdrawing fluorine atoms enhance the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-fluorine bonds and other functional groups .
Comparison with Similar Compounds
1-(Pentafluorophenyl)prop-1-ene can be compared with other fluorinated aromatic compounds such as:
1,3,4,5,6,7,8-Heptafluoro-2-naphthyl prop-2-ynyl ether: This compound has a similar fluorinated aromatic structure but differs in the type of substituents and their positions.
1,1,3,3,3-Pentafluoropropene: This compound shares the pentafluorophenyl group but has different reactivity and applications due to the absence of the propene moiety.
The uniqueness of this compound lies in its specific combination of a pentafluorophenyl group with a propene moiety, which imparts distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-prop-1-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOLTCZMIFYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)
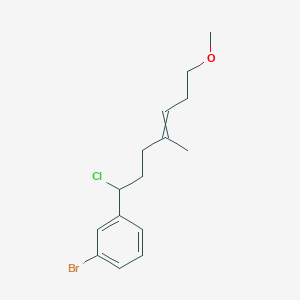
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
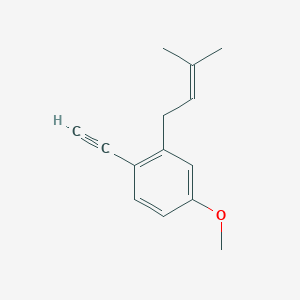
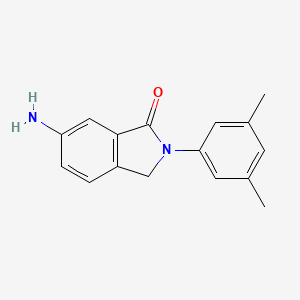
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
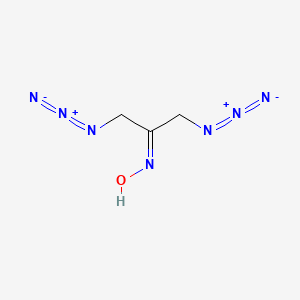
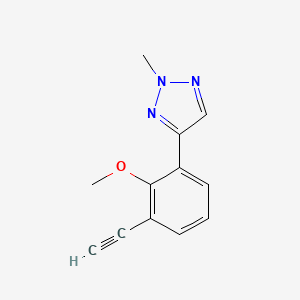
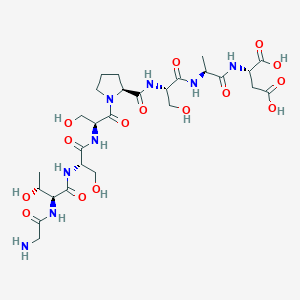
![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)

![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)
